2-[[4-(5-Chloro-2-propoxyanilino)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]amino]ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[[4-(5-chloro-2-propoxyanilino)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]amino]ethanol is an aromatic ether.
Scientific Research Applications
Molecular and Crystal Structure Analysis
The study of the molecular and crystal structure of related triazine compounds, such as 7,7-Dimethyl-2-pyridin-4-yl-6,7-dihydro-1,2,4-triazolo[1,5-a][1,3,5]triazin-5-amine, provides insights into the symmetry and dimensions of triazine rings. These findings are crucial in understanding the physical and chemical properties of triazine derivatives, including 2-[[4-(5-Chloro-2-propoxyanilino)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]amino]ethanol (A. Dolzhenko et al., 2011).
Synthesis and Characterization
The synthesis and characterization of triazine compounds are essential in the development of new materials and drugs. For instance, the synthesis of 5-substituted series of 3-(4-chlorophenyl)-2,4-dithio-1,3,5-triazines containing chalcone moieties indicates the chemical versatility of triazine derivatives (D. Tayade & Siddharth A. Waghmare, 2016).
Chemical Synthesis and Reactions
The study of chemical reactions involving triazine derivatives, like the condensation of carboxylic acids and amines using triazine-based agents, highlights the potential of triazine compounds in synthesizing various organic compounds. This knowledge can be applied to 2-[[4-(5-Chloro-2-propoxyanilino)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]amino]ethanol (M. Kunishima et al., 1999).
Application in Antimicrobial and Anticancer Research
Various triazine derivatives have shown significant results in antimicrobial and anticancer studies. These findings suggest the potential application of 2-[[4-(5-Chloro-2-propoxyanilino)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]amino]ethanol in similar biomedical fields (C. Temple et al., 1983).
Interaction with Biomolecules
Understanding the interaction of triazine derivatives with various biomolecules, as shown in some studies, provides insights into the bioactivity and potential therapeutic applications of these compounds (Z. Mardani et al., 2019).
properties
Product Name |
2-[[4-(5-Chloro-2-propoxyanilino)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]amino]ethanol |
---|---|
Molecular Formula |
C18H25ClN6O2 |
Molecular Weight |
392.9 g/mol |
IUPAC Name |
2-[[4-(5-chloro-2-propoxyanilino)-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl]amino]ethanol |
InChI |
InChI=1S/C18H25ClN6O2/c1-2-11-27-15-6-5-13(19)12-14(15)21-17-22-16(20-7-10-26)23-18(24-17)25-8-3-4-9-25/h5-6,12,26H,2-4,7-11H2,1H3,(H2,20,21,22,23,24) |
InChI Key |
NXEKZBMPMPBIGJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)Cl)NC2=NC(=NC(=N2)NCCO)N3CCCC3 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.